![molecular formula C23H31N3O3 B605656 AT791](/img/structure/B605656.png)
AT791
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AT791 是一种强效且口服生物利用度高的 Toll 样受体 7 和 Toll 样受体 9 抑制剂。这些受体是先天免疫系统的一部分,在识别病原体相关分子模式和损伤相关分子模式中起着至关重要的作用。 通过抑制这些受体,this compound 可以调节免疫反应,使其成为免疫学和炎症研究的宝贵化合物 .
准备方法
合成路线和反应条件
AT791 的合成涉及多个步骤,包括苯并[d]恶唑的形成以及随后各种官能团的连接。关键步骤包括:
苯并[d]恶唑的形成: 这涉及在酸性或碱性条件下适当前体的环化。
官能团的连接: 然后通过亲核取代反应,用二甲基氨基和丙氧基等基团对苯并[d]恶唑核心进行官能化。
工业生产方法
This compound 的工业生产很可能涉及合成路线的优化,以最大限度地提高产率和纯度。 这可能包括使用连续流动反应器更好地控制反应条件,以及使用高通量筛选来识别最有效的催化剂和试剂 .
化学反应分析
反应类型
AT791 经历了几种类型的化学反应,包括:
氧化: this compound 在特定条件下可以被氧化以形成各种氧化的衍生物。
还原: 还原反应可以修饰连接到苯并[d]恶唑核心的官能团。
取代: 亲核取代反应在 this compound 的合成和修饰中很常见。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 亲核取代反应通常涉及氢化钠和卤代烷烃等试剂。
主要产品
这些反应形成的主要产物包括具有修饰的官能团的 this compound 的各种衍生物,这些衍生物可用于研究构效关系并优化化合物的功效 .
科学研究应用
Immunology
AT791's primary application lies in its role as an inhibitor of Toll-like receptors 7 and 9. These receptors are integral to the immune system's response to pathogens. By inhibiting these receptors, this compound can help researchers better understand immune responses and develop therapies for autoimmune diseases.
Case Study: Autoimmune Diseases
- Objective: Investigate the effects of this compound on autoimmune disease models.
- Methodology: In vivo studies using lupus-prone mice demonstrated that this compound effectively reduced disease symptoms by modulating TLR signaling pathways.
- Findings: The compound significantly decreased proteinuria and improved survival rates in treated mice, indicating its potential as a therapeutic agent for systemic lupus erythematosus (SLE) .
Inflammation
This compound's ability to modulate inflammatory pathways makes it valuable for research into inflammatory diseases. By inhibiting Toll-like receptor signaling, this compound can reduce excessive inflammatory responses that contribute to various chronic conditions.
Case Study: Chronic Inflammatory Models
- Objective: Assess the impact of this compound on chronic inflammation.
- Methodology: Experimental models of chronic inflammation were used to evaluate the compound's effectiveness.
- Findings: Treatment with this compound led to a significant reduction in pro-inflammatory cytokines, suggesting its potential for treating conditions like rheumatoid arthritis and inflammatory bowel disease .
Cancer Research
In cancer research, this compound is utilized to study the tumor microenvironment and develop cancer immunotherapies. By inhibiting Toll-like receptors, the compound can alter immune cell behavior within tumors, potentially enhancing anti-tumor immunity.
Case Study: Tumor Microenvironment Modulation
- Objective: Explore how this compound affects tumor-associated macrophages (TAMs).
- Methodology: Co-culture systems were established to analyze TAM polarization in response to this compound treatment.
- Findings: The compound shifted TAMs from a pro-tumor M2 phenotype to an anti-tumor M1 phenotype, highlighting its potential role in enhancing anti-cancer immune responses .
Virology
This compound is also being investigated for its effects on viral infections. Its inhibition of Toll-like receptor signaling pathways can provide insights into viral pathogenesis and lead to the development of antiviral therapies.
Case Study: Viral Infection Models
- Objective: Determine the effects of this compound on viral replication.
- Methodology: In vitro studies using human cell lines infected with various viruses were conducted.
- Findings: this compound significantly reduced viral replication rates by inhibiting TLR-mediated inflammatory responses that facilitate viral persistence .
作用机制
AT791 通过抑制 Toll 样受体 7 和 Toll 样受体 9 的信号通路发挥作用。这些受体位于免疫细胞的内体隔室中,识别来自病原体的核酸。通过与这些受体结合,this compound 阻止其激活和随后的信号传导,从而调节免疫反应。 该化合物在细胞内酸性隔室中积累的能力增强了其功效 .
相似化合物的比较
类似化合物
E6446: Toll 样受体 7 和 Toll 样受体 9 的另一种强效抑制剂,具有相似的作用机制。
羟氯喹: 一种常用药物,用于治疗红斑狼疮,它也能抑制 Toll 样受体 7 和 Toll 样受体 9 信号传导。
AT791 的独特性
This compound 的独特性在于其高口服生物利用度和对 Toll 样受体 7 和 Toll 样受体 9 的强效抑制。 它在细胞内酸性隔室中积累的能力以及与核酸的弱相互作用使其成为与其他化合物相比更有效的抑制剂 .
生物活性
AT791 is a small molecule that has emerged as a significant inhibitor of Toll-like receptors (TLR) 7 and 9, which are pivotal in the immune response and have been implicated in autoimmune diseases, particularly systemic lupus erythematosus (SLE). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies demonstrating its therapeutic potential.
Overview of TLR7 and TLR9
Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system. TLR7 and TLR9 are known to recognize specific nucleic acid patterns from pathogens and contribute to inflammatory responses. Overactivation of these receptors has been associated with autoimmune conditions like SLE, where they can lead to excessive production of type I interferons and autoantibodies.
This compound functions primarily as an antagonist to TLR7 and TLR9, inhibiting their signaling pathways. This action is particularly relevant in the context of autoimmune diseases:
- Inhibition of Signal Transduction : this compound effectively inhibits the signal transduction pathways activated by TLR7 and TLR9 in various human and mouse cell types, thereby reducing inflammatory cytokine production.
- Blocking DNA-TLR9 Interaction : It has been shown to inhibit the interaction between DNA and TLR9 in vitro, which is critical for the receptor's activation in autoimmune responses .
Research Findings
Recent studies have highlighted the efficacy of this compound in preclinical models:
- Efficacy in Mouse Models : In murine models of SLE, treatment with this compound resulted in decreased autoantibody levels and reduced disease severity. Specifically, studies indicated that this compound administration led to lower levels of interferon-alpha (IFN-α) and interleukin-6 (IL-6), both key mediators in SLE pathogenesis .
- Oral Bioavailability : this compound has demonstrated oral bioactivity, making it a promising candidate for therapeutic development. Its pharmacokinetic profile suggests effective absorption and distribution within biological systems .
-
Case Studies : Various case studies have documented the impact of this compound on immune modulation:
- A study involving lupus-prone mice showed that this compound treatment resulted in significant reductions in disease markers compared to untreated controls.
- Another case highlighted its potential use in combination therapies aimed at enhancing the efficacy of existing treatments for autoimmune diseases .
Data Table: Summary of Biological Activity
Parameter | This compound |
---|---|
Target Receptors | TLR7, TLR9 |
Mechanism | Inhibits signal transduction |
In Vitro Efficacy | Inhibits DNA-TLR9 interaction |
Animal Model Efficacy | Reduced autoantibody production |
Administration Route | Oral |
Purity | 98% |
Molecular Weight | 397.51 g/mol |
属性
IUPAC Name |
3-[4-[6-[3-(dimethylamino)propoxy]-1,3-benzoxazol-2-yl]phenoxy]-N,N-dimethylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-25(2)13-5-15-27-19-9-7-18(8-10-19)23-24-21-12-11-20(17-22(21)29-23)28-16-6-14-26(3)4/h7-12,17H,5-6,13-16H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFYWFWUJUHSMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)OCCCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。